molecular formula C12H16N2O3S B185631 N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide CAS No. 288154-64-3

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

Cat. No.: B185631
CAS No.: 288154-64-3
M. Wt: 268.33 g/mol
InChI Key: FAAZVYRDPYXYPO-UHFFFAOYSA-N
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Description

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is an organic compound with the molecular formula C12H16N2O3S and a molecular weight of 268.33 g/mol . This compound features a pyrrolidine ring attached to a sulfonyl group, which is further connected to a phenyl ring substituted with an acetamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide typically involves the reaction of 4-(pyrrolidin-1-ylsulfonyl)aniline with acetic anhydride. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) at room temperature . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of acetic anhydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylacetamide derivatives.

Scientific Research Applications

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide can be compared with other similar compounds such as:

  • N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide
  • N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide
  • N-[4-(1-oxo-thiomorpholine-4-sulfonyl)phenyl]acetamide

These compounds share similar structural features but differ in the nature of the substituent on the sulfonyl group.

Properties

IUPAC Name

N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-10(15)13-11-4-6-12(7-5-11)18(16,17)14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAZVYRDPYXYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352172
Record name N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642803
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

288154-64-3
Record name N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(prepared according to an analogous procedure described in U.S. Pat. No. 5,755,873) Step A: Pyrrolidine (16 ml, 0.1925 mol) was dissolved in acetone (40 ml) and cooled to 0° C.; 4-acetylaminobenzenesulfonyl chloride (15 g, 0.065 mol) was added over 10 min. Additional acetone (13 ml) was added and the mixture was heated at reflux for 2 h. After cooling to rt, the mixture was added to water (350 ml) and the resulting precipitate collected by filtration, the precipitate was washed with water until the washings were at pH 7. The solid was dried under vacuum to give 8.1 g of N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide. Step B: The compound from step A (8.1 g) was suspended in water (37.5 ml) and treated with concentrated HCl (19 ml). The mixture was heated at reflux for 1 h. After cooling to rt, NH4OH (23 ml) was added with stirring. The resulting precipitate was collected by filtration and washed with water until the washings were pH 7. The solid was dried to give 6.0 g of 4-(pyrrolidine-1-sulfonyl)phenylamine. 1H NMR (DMSO) δ 7.40 (d, J=8.8 Hz, 2H), 6.62 (d, J=8.8 Hz, 2H), 6.02 (s, 2H), 3.03 (m, 4H), 1.61 (m, 4H).
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
solvent
Reaction Step Four

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